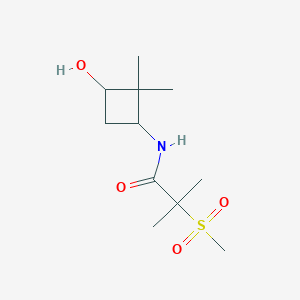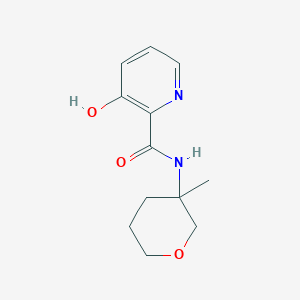![molecular formula C13H24N2O4 B6644594 3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid, commonly known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA is a synthetic analog of the natural amino acid, leucine, and has been found to have various biochemical and physiological effects.
Mécanisme D'action
DMBA exerts its effects by activating the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of protein synthesis and cell growth. DMBA has been found to increase the activity of mTOR, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
DMBA has been found to have various biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in various cell types. DMBA has also been found to increase the secretion of insulin and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, DMBA has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, the effects of DMBA may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on DMBA. One area of research is the investigation of the effects of DMBA on different cell types and under different experimental conditions. Another area of research is the development of new analogs of DMBA with improved activity and specificity. Additionally, the potential therapeutic applications of DMBA in the treatment of metabolic disorders such as diabetes and obesity should be explored.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA has been found to activate the mTOR pathway, leading to increased protein synthesis and cell growth. It has also been found to have various biochemical and physiological effects, including the regulation of insulin secretion and glucose metabolism. While DMBA has several advantages for lab experiments, it also has some limitations. Future research on DMBA should focus on investigating its effects on different cell types and under different experimental conditions, developing new analogs with improved activity and specificity, and exploring its potential therapeutic applications.
Méthodes De Synthèse
DMBA is synthesized through a multi-step process that involves the reaction of leucine with a series of reagents. The first step involves the protection of the amino group of leucine using a suitable protecting group. This is followed by the reaction of the carboxylic acid group with a coupling reagent to form an activated ester. The activated ester is then reacted with the protected amine to form the DMBA.
Applications De Recherche Scientifique
DMBA has been used extensively in scientific research due to its potential applications in various fields. It has been used as a tool to study protein synthesis, protein degradation, and the regulation of gene expression. DMBA has also been used to investigate the role of leucine in the regulation of insulin secretion and glucose metabolism.
Propriétés
IUPAC Name |
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-15(9(2)6-12(16)17)13(18)14-7-10(3)19-11(4)8-14/h9-11H,5-8H2,1-4H3,(H,16,17)/t9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPLRKRERPVQH-FGWVZKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)CC(=O)O)C(=O)N1C[C@H](O[C@H](C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)


![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)



![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)
![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
